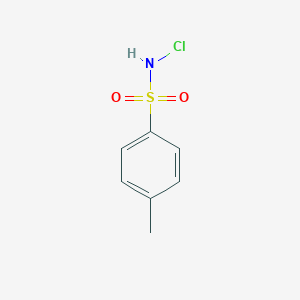

N-Chloro-p-toluenesulfonamide

Vue d'ensemble

Description

Il est largement utilisé comme désinfectant doux et est connu pour sa stabilité sous forme solide mais son instabilité sous forme dissoute dans l’eau . Ce composé est couramment utilisé dans diverses applications en raison de ses propriétés antimicrobiennes efficaces.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La chloramine-T est préparée par oxydation du toluènesulfonamide avec de l’hypochlorite de sodium. L’hypochlorite de sodium est produit in situ à partir d’hydroxyde de sodium et de chlore . La réaction peut être résumée comme suit : [ \text{C}7\text{H}_7\text{SO}_2\text{NH}_2 + \text{NaOCl} \rightarrow \text{C}_7\text{H}_7\text{SO}_2\text{NClNa} + \text{H}_2\text{O} ]

Méthodes de production industrielle : Dans les milieux industriels, la production de chloramine-T implique l’ajout contrôlé de gaz chlore à une solution de toluènesulfonamide en présence d’hydroxyde de sodium. La réaction est effectuée sous des conditions de température et de pH spécifiques pour assurer la conversion complète du toluènesulfonamide en chloramine-T.

Types de réactions :

Oxydation : La chloramine-T peut agir comme un oxydant dans diverses réactions organiques.

Substitution : Elle subit des réactions de substitution où l’atome de chlore est remplacé par d’autres nucléophiles.

Réactifs et conditions courants :

Réactions d’oxydation : La chloramine-T est utilisée en présence de bases douces et de solvants tels que l’eau ou les alcools.

Réactions de substitution : Ces réactions impliquent généralement des nucléophiles tels que des amines ou des thiols dans des conditions légèrement acides ou basiques.

Principaux produits :

Produits d’oxydation : Selon le substrat, l’oxydation peut produire des sulfoxydes ou des sulfones.

Produits de substitution : Les produits varient en fonction du nucléophile utilisé, conduisant à des composés tels que des sulfonamides ou des sulfonates.

4. Applications de la recherche scientifique

La chloramine-T a un large éventail d’applications dans la recherche scientifique :

Biologie : Elle sert de désinfectant pour l’équipement de laboratoire et les surfaces.

Médecine : La chloramine-T est utilisée dans la désinfection des plaies et comme antiseptique.

Industrie : Elle est utilisée dans les procédés de traitement de l’eau et comme agent de blanchiment.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antiseptic and Disinfectant Properties

Chloramine T is widely recognized for its antiseptic properties. It is used as a disinfectant in various settings, including hospitals and laboratories. Research has demonstrated its effectiveness against a range of pathogens, including bacteria and viruses. For instance, a study assessed the efficacy of Chloramine T against different strains of Legionella pneumophila, revealing that it effectively reduces both planktonic and sessile populations at concentrations lower than the recommended dosages .

1.2 Oxidation of Catecholamines

Chloramine T has been studied for its role in the oxidation of catecholamines such as dopamine and norepinephrine. A kinetic study indicated that Chloramine T reacts with these compounds in acidic media, following first-order kinetics with respect to Chloramine T concentration . This reaction pathway is significant for understanding the biochemical behavior of neurotransmitters and their metabolites.

Chemical Synthesis Applications

2.1 Synthetic Reagent

Chloramine T serves as a valuable reagent in organic synthesis due to its ability to generate halonium ions and nitrogen anions. It has been employed in various synthetic transformations such as:

- Amino hydroxylation : Introduction of hydroxyl groups to amines.

- Amino chalcogenation : Addition of chalcogen elements (like sulfur) to organic substrates.

- Allylic amination : Formation of amines at allylic positions.

- Aziridination : Synthesis of aziridines through the addition of nitrogen-containing species .

Industrial Applications

3.1 Water Treatment

Chloramine T is utilized in water treatment processes due to its disinfectant properties. It is effective against biofilms and other microbial contaminants in water systems, making it suitable for maintaining hygiene in industrial water supplies.

3.2 Food Industry

In the food industry, Chloramine T is employed as a sanitizer for food processing equipment and surfaces. Its ability to eliminate microbial contamination helps ensure food safety.

Case Study 1: Efficacy Against Legionella pneumophila

A study published in 2007 evaluated the effectiveness of Chloramine T against both planktonic and sessile populations of Legionella pneumophila. The research found that while lower concentrations were effective against planktonic cells, higher concentrations were necessary for sessile cells, highlighting the importance of testing both forms for accurate dosage recommendations .

Case Study 2: Kinetics of Catecholamine Oxidation

Another significant study investigated the kinetics of catecholamines' oxidation by Chloramine T in acidic conditions. The results indicated that the oxidation potential varied with pH levels, providing insights into the mechanistic pathways involved in neurotransmitter metabolism . This research contributes to understanding how Chloramine T can influence biochemical reactions relevant to pharmacology.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal | Antiseptic/Disinfectant | Effective against Legionella pneumophila strains |

| Chemical Synthesis | Amino hydroxylation | Useful for introducing hydroxyl groups |

| Amino chalcogenation | Facilitates addition of sulfur to organic substrates | |

| Industrial | Water Treatment | Effective against biofilms |

| Food Industry | Sanitizes food processing equipment |

Mécanisme D'action

La chloramine-T exerce ses effets principalement par la libération de chlore actif, qui interagit avec les composants cellulaires microbiens, conduisant à la perturbation des fonctions cellulaires et à la mort cellulaire finale {_svg_3}. Le composé cible diverses voies moléculaires, notamment l’oxydation des groupes sulfhydryles dans les protéines et la chloration des groupes amino.

Composés similaires :

N-chlorosuccinimide : Un autre agent chlorant utilisé en synthèse organique.

Hypochlorite de sodium :

Dichloramine-T : Un composé apparenté ayant des propriétés désinfectantes similaires.

Unicité : La chloramine-T est unique en raison de sa stabilité sous forme solide et de son efficacité comme désinfectant doux. Contrairement à l’hypochlorite de sodium, elle est moins corrosive et a un éventail d’applications plus large en synthèse organique.

Comparaison Avec Des Composés Similaires

N-Chlorosuccinimide: Another chlorinating agent used in organic synthesis.

Sodium Hypochlorite:

Dichloramine-T: A related compound with similar disinfectant properties.

Uniqueness: Tosylchloramide is unique due to its stability in solid form and its effectiveness as a mild disinfectant. Unlike sodium hypochlorite, it is less corrosive and has a broader range of applications in organic synthesis.

Activité Biologique

N-Chloro-p-toluenesulfonamide (commonly known as chloramine-T) is a chlorinated sulfonamide compound with significant biological activity. It is widely used as a disinfectant and biocide in various applications, including water treatment, agriculture, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a sodium salt that acts as a source of halonium cations and nitrogen anions. It has the ability to react with a wide range of functional groups, making it versatile in chemical applications. The compound possesses antimicrobial properties , functioning as a bactericide, virucide, fungicide, and algicide. Its mechanism of action primarily involves oxidative stress cascades that lead to the destruction of microbial DNA, thereby inhibiting their growth and reproduction .

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClNNaO2S |

| Molecular Weight | 227.66 g/mol |

| Solubility | Soluble in water |

| pH (1% solution) | 6-8 |

| Appearance | White powder |

Biological Applications

This compound has diverse applications due to its biological activity:

- Disinfection : Used in water treatment to control microbial populations.

- Medical Use : Employed in veterinary medicine for treating infections caused by bacteria and parasites.

- Agricultural Use : Acts as a biocide to protect crops from fungal infections.

Case Study: Efficacy Against Bacterial Infections

A study investigated the effectiveness of this compound against various bacterial strains. The results indicated that the compound was particularly effective against Mycobacterium tuberculosis and other pathogenic bacteria responsible for significant health issues. The study demonstrated that this compound inhibited bacterial growth through oxidative damage to cellular components .

Antimicrobial Activity

Research has shown that this compound exhibits strong antimicrobial activity. In laboratory tests, it was found to be effective against gram-positive and gram-negative bacteria. The compound's ability to generate reactive chlorine species plays a crucial role in its antimicrobial efficacy.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Mycobacterium tuberculosis | 0.25 mg/mL |

Safety and Environmental Impact

While this compound is effective as a disinfectant, its environmental impact must be considered. The compound can react with organic matter in water, potentially leading to the formation of harmful byproducts. Therefore, its use must be carefully managed to minimize ecological risks.

Propriétés

Numéro CAS |

144-86-5 |

|---|---|

Formule moléculaire |

C7H8ClNO2S |

Poids moléculaire |

205.66 g/mol |

Nom IUPAC |

N-chloro-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H8ClNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,1H3 |

Clé InChI |

NXTVQNIVUKXOIL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCl |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)NCl |

Key on ui other cas no. |

144-86-5 |

Numéros CAS associés |

127-65-1 (hydrochloride salt) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.